molecular formula C4H13N3O2S2 B7855413 N-(Dithiocarboxy)sarcosineDiammoniumSalt

N-(Dithiocarboxy)sarcosineDiammoniumSalt

Cat. No. B7855413
M. Wt: 199.3 g/mol
InChI Key: BNZQESGTMHPWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Dithiocarboxy)sarcosineDiammoniumSalt is a useful research compound. Its molecular formula is C4H13N3O2S2 and its molecular weight is 199.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Dithiocarboxy)sarcosineDiammoniumSalt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Dithiocarboxy)sarcosineDiammoniumSalt including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(Dithiocarboxy)sarcosineDiammoniumSalt involves the reaction of sarcosine with carbon disulfide to form N-(dithiocarboxy)sarcosine, which is then reacted with ammonium hydroxide to form the final product.

Starting Materials
Sarcosine, Carbon disulfide, Ammonium hydroxide

Reaction
Step 1: Sarcosine is dissolved in water., Step 2: Carbon disulfide is added to the sarcosine solution and the mixture is stirred for several hours at room temperature., Step 3: The resulting N-(dithiocarboxy)sarcosine is isolated by filtration and washed with water., Step 4: Ammonium hydroxide is added to the N-(dithiocarboxy)sarcosine and the mixture is stirred for several hours at room temperature., Step 5: The resulting N-(Dithiocarboxy)sarcosineDiammoniumSalt is isolated by filtration and washed with water.

properties

IUPAC Name

diazanium;2-[methyl(sulfidocarbothioyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S2.2H3N/c1-5(4(8)9)2-3(6)7;;/h2H2,1H3,(H,6,7)(H,8,9);2*1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZQESGTMHPWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)[O-])C(=S)[S-].[NH4+].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Dithiocarboxy)sarcosineDiammoniumSalt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.